9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s origin or sources, its uses, and its role in biological systems if applicable.
Synthesis Analysis
The synthesis of a compound involves a detailed description of the methods and conditions used to produce it. This includes the starting materials, reagents, catalysts, temperature, pressure, and other relevant parameters. The yield and purity of the product are also typically reported.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This includes identifying the reactants and products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, refractive index, and spectral properties. Its chemical properties may include its acidity or basicity, its reactivity with other substances, and its stability under various conditions.Scientific Research Applications
Synthetic Routes and Chemical Properties
Research on compounds with structural similarities, such as pyrimido[2,1-f]purinediones and their derivatives, has primarily focused on exploring synthetic routes and understanding their chemical properties. For instance, compounds obtained through various synthetic methods starting from pyrimidine diones have been studied for their potential as intermediates in the synthesis of biologically active molecules. Such studies highlight the versatility and potential of these compounds in medicinal chemistry and drug design (Šimo et al., 1995).
Biological Activities
The biological activities of compounds within the purinedione family, including anti-inflammatory properties and adenosine receptor affinities, have been investigated. For example, some derivatives have shown anti-inflammatory activity in models of chronic inflammation, comparable to naproxen, without inducing gastric ulcer or ocular toxicity (Kaminski et al., 1989). Additionally, studies on adenosine receptors have identified potent A1 adenosine receptor antagonists among purinedione derivatives, indicating their potential for therapeutic applications in areas such as neurodegeneration and inflammation (Szymańska et al., 2016).
Potential for Psychotropic Activity
Further research into derivatives of purine-2,6-dione has explored their affinity towards serotonin receptors, revealing potential psychotropic activity. This includes the discovery of compounds with anxiolytic and antidepressant properties, providing a basis for the development of new therapeutic agents targeting central nervous system disorders (Chłoń-Rzepa et al., 2013).
Structural and Electrochemical Studies
Structural analyses and electrochemical studies of related compounds, such as xanthines and their derivatives, contribute to a deeper understanding of their chemical behavior and potential applications. These studies provide insights into the reactivities, electronic aspects, and hydrolytic behavior of these compounds, which are crucial for their further application in scientific research and drug development (Larson et al., 1989; Cleary et al., 1981).
Safety And Hazards
The safety and hazards associated with a compound involve its toxicity, flammability, and environmental impact. This includes information on safe handling and storage procedures, personal protective equipment to be used, and procedures to be followed in case of an accident.
Future Directions
Future directions could involve potential applications of the compound, further studies needed to fully understand its properties and effects, and possible modifications that could enhance its usefulness or reduce its hazards.
properties
IUPAC Name |
9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13-6-7-15(14(2)12-13)23-8-4-9-24-16-17(21-19(23)24)22(3)20(28)25(18(16)27)10-5-11-26/h6-7,12,26H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJJQQFGFKKHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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